4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline
Description
Properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPDCVKEZUYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a derivative of aniline that incorporates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant experimental studies.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies on related compounds:
| Compound | Activity | IC50 (µM) | Cell Lines |
|---|---|---|---|
| 5a | CDK2 Inhibition | 0.98 ± 0.06 | MCF-7, B16-F10 |
| 4b | Antitumor Activity | 1.88 ± 0.11 (MCF-7) | MCF-7 |
| 4e | Antitumor Activity | 2.12 ± 0.15 (B16-F10) | B16-F10 |
| This compound | TBD | TBD | TBD |
Note: The specific IC50 values for this compound are yet to be determined in direct studies.
The biological activity of pyrazole derivatives often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compound 5a exhibited significant inhibitory activity against CDK2/cyclin E complexes, leading to reduced proliferation in cancer cell lines . The presence of the pyrazole moiety enhances the interaction with these kinases due to its ability to mimic ATP binding sites.
Study on N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl derivatives
A study conducted by Huang et al. synthesized a series of N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl aniline derivatives and evaluated their biological activities. Among these, compound 5a showed potent CDK2 inhibition with an IC50 value of . This compound also demonstrated high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have been studied for their antimicrobial effects. Compounds containing halogen substituents on the phenyl ring exhibited broad-spectrum antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For example, compound 4b showed a minimum inhibitory concentration (MIC) of against tested bacterial strains .
Scientific Research Applications
Medicinal Chemistry
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline has been explored for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit promising activity as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes mellitus.
Case Study: DPP-IV Inhibition
A study focused on substituted phenyl-1H-pyrazol-4-yl methylene aniline derivatives demonstrated that modifications to the pyrazole ring significantly enhance inhibitory activity against DPP-IV. The structure-activity relationship (SAR) analysis revealed that the presence of the 4-methyl group on the pyrazole enhances binding affinity, thereby improving therapeutic efficacy .
Catalysis
The compound has also shown potential in catalytic applications, particularly as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis.
Data Table: Catalytic Activity
| Catalyst Type | Metal | Reaction Type | Yield (%) |
|---|---|---|---|
| Ligand Complex | Mn | Oxidation | 85 |
| Ligand Complex | Ru | Hydrogenation | 90 |
| Ligand Complex | Pd | Cross-coupling | 78 |
The above table summarizes various catalytic reactions where this compound was utilized as a ligand, demonstrating its versatility and effectiveness in facilitating chemical transformations.
Material Science
In materials science, this compound has been investigated for its role in developing functional materials due to its electronic properties.
Case Study: Polymer Composites
Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. A comparative study showed that composites containing this aniline derivative exhibited a 30% increase in tensile strength compared to standard polymers without the additive .
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Unsubstituted Pyrazole : Compound 1’s methyl groups increase solubility in organic solvents, a critical advantage for catalytic and medicinal applications . In contrast, Compound 5’s unsubstituted pyrazole rings reduce steric hindrance but may limit solubility.
- Positional Isomerism : 4-(1-Methyl-1H-pyrazol-3-yl)aniline () differs in methyl substitution position, which may affect metal coordination geometry and ligand stability .
Crystallographic and Intermolecular Interactions
Table 2: Polymorphism and Intermolecular Interactions
| Property | Polymorph I (Compound 1) | Polymorph II (Compound 1) | Compound 5 (HIXLIK) |
|---|---|---|---|
| Space Group | $ P2_1/n $ | $ C2/c $ | $ P\overline{1} $ |
| Dihedral Angles (°) | 22.66 (pyrazolyl rings) | 57.19 (pyrazolyl rings) | 44.37 (pyrazolyl rings) |
| Intermolecular Interactions | N–H···N dimers + C–H···N chains | N–H···N chains | N–H···N corrugated chains |
Key Observations :
- Polymorph II of Compound 1 more closely resembles Compound 5 in chain formation but with straighter chains due to methyl group packing .
- Methyl groups in Compound 1 reduce coplanarity between pyrazolyl rings compared to Compound 5, influencing π-π stacking and solid-state reactivity .
Computational and Mechanistic Insights
DFT calculations (Figure 5, ) highlight that the transition state for Compound 1’s formation has a lower activation energy than Compound 5’s due to enhanced nucleophilicity of methylpyrazole. The SN2-type mechanism involves fluoride displacement by deprotonated pyrazole, with solvation effects modeled using SMD in DMSO .
Preparation Methods
Condensation with Aniline
- The pyrazole-4-carbaldehyde intermediate is reacted with 4-aminobenzene (aniline) or substituted anilines in dry ethanol with a catalytic amount of glacial acetic acid under reflux or room temperature. This forms the corresponding Schiff base (imine).
Conditions: Dry ethanol, glacial acetic acid, reflux or room temperature, 6–18 hours.
Reduction to Final Product
- The Schiff base is reduced to this compound using sodium borohydride in dry THF at room temperature over 24 hours.
Conditions: NaBH4, dry THF, room temperature, 24 hours.
Yield: High yields reported (e.g., 87%).
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield / Notes |
|---|---|---|---|---|
| 1 | Semicarbazone formation | Acetophenone + semicarbazide HCl, NaOAc, EtOH, reflux 6 h | Semicarbazone | High yield, clean reaction |
| 2 | Vilsmeier-Haack formylation | DMF, POCl3, 0°C to 65°C, 6 h | Pyrazole-4-carbaldehyde | Moderate yield (~50%) |
| 3 | Condensation with aniline | Aniline, dry EtOH, glacial AcOH, reflux or r.t., 6–18 h | Schiff base (imine) | Used directly in next step |
| 4 | Reduction | NaBH4, dry THF, r.t., 24 h | This compound | High yield (up to 87%), pure product |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR):
- ^1H NMR (DMSO-d6, 400 MHz): Signals include aromatic protons (7.4–7.9 ppm), NH2 protons (~6.5 ppm), methyl group on pyrazole (~2.18 ppm), and methylene linker protons.
- ^13C NMR (DMSO-d6, 100 MHz): Characteristic signals for aromatic carbons, pyrazole carbons, and methyl carbon (~13 ppm).
-
- Reported melting point around 199–200°C, consistent with literature values.
-
- Overall yields from starting acetophenone derivatives to final product can reach approximately 80–90% in optimized conditions.
Research Findings and Notes
- The synthetic route is robust and adaptable for various substituted pyrazole and aniline derivatives, allowing for structure-activity relationship (SAR) studies in medicinal chemistry.
- Reduction with sodium borohydride is mild and selective, preserving the pyrazole ring and amine functionality.
- The Vilsmeier-Haack reaction is critical for introducing the formyl group at the 4-position of the pyrazole, enabling subsequent condensation.
- Alternative methods such as direct alkylation of aniline with pyrazolylmethyl halides are less commonly reported for this specific compound but could be explored for process optimization.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting Materials | Acetophenone derivatives, semicarbazide HCl, aniline |
| Key Reagents | Sodium acetate, DMF, POCl3, NaBH4, glacial acetic acid |
| Solvents | Ethanol, dry THF, dry DMF |
| Temperature Range | 0°C (Vilsmeier addition) to reflux (~80–90°C) |
| Reaction Times | 6 h (semicarbazone), 6 h (formylation), 6–18 h (condensation), 24 h (reduction) |
| Typical Yields | 50–87% depending on step |
| Purification | Crystallization, column chromatography |
| Characterization | NMR, melting point, elemental analysis |
Q & A
Q. What are the optimized synthetic routes for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via C–F activation using a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) at reflux, achieving a 63% yield . Key parameters include:
- Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilic substitution.
- Temperature : Reflux conditions (typically ~100–120°C) optimize reaction kinetics.
- Purification : Layering with CH₂Cl₂/acetone/pentane aids in isolating polymorphs.
Q. Table 1: Synthesis Optimization
| Parameter | Details |
|---|---|
| Reactants | 4-(Trifluoromethyl)aniline, 4-methylpyrazole, KOH |
| Solvent | DMSO |
| Yield | 63% |
| Key Step | C–F bond activation |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., distinguishing pyrazole protons) .
- Infrared Spectroscopy (IR) : Identifies NH₂ stretches (~3350 cm⁻¹) and C–N/C=C vibrations .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 174.21 for C₁₀H₁₁N₃) .
- Single-Crystal XRD : Resolves polymorphic forms (two distinct structures observed via layering) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data?
Q. Table 2: Computational Parameters
| Parameter | Details |
|---|---|
| Functional | MN15L |
| Basis Set | def2-TZVP |
| Software | Gaussian or ORCA |
Q. What intermolecular interactions govern the crystal packing of this compound?
- Methodological Answer : Hirshfeld Surface Analysis quantifies non-covalent interactions:
Q. Table 3: Hirshfeld Surface Contributions
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 60% |
| N–H···O | 26% |
| C–H···π | 8% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
